REACTION_SMILES
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[BH4-:13].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:15][C:16](=[O:17])[OH:18].[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]1)[C:8](=[O:12])[O:9][C:10]2=[O:11].[Na+:14]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:7]1)[CH2:8][O:9][C:10]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2c(n1)C(=O)OC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1ccc2c(n1)COC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |